4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride

FXR antagonism structure-activity relationship oxadiazole chemotype

This compound is a structurally unique 1,2,4-oxadiazole-piperidine derivative with a regioisomeric linkage (piperidine at the oxadiazole 3-position rather than the 5-position common to known FXR antagonists) and an ethyl-linked 3-ethoxyphenyl substituent absent from characterized analogs. These features make it an essential tool for expanding the SAR landscape of FXR/PXR nuclear receptor modulators. No peer-reviewed quantitative biological or ADME data exist for this precise scaffold—prospective screening against established analogs (e.g., compounds 1, 5, and 11) is required. The unsubstituted piperidine nitrogen offers a convenient handle for further derivatization (PROTAC linkers, affinity tags). Buyers should procure this compound for head-to-head comparator studies; generic substitution with related analogs is scientifically unjustified without matched assay data.

Molecular Formula C17H24ClN3O2
Molecular Weight 337.85
CAS No. 1547013-29-5
Cat. No. B2952837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride
CAS1547013-29-5
Molecular FormulaC17H24ClN3O2
Molecular Weight337.85
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)CCC2=NC(=NO2)C3CCNCC3.Cl
InChIInChI=1S/C17H23N3O2.ClH/c1-2-21-15-5-3-4-13(12-15)6-7-16-19-17(20-22-16)14-8-10-18-11-9-14;/h3-5,12,14,18H,2,6-11H2,1H3;1H
InChIKeyRDTLGIVJJYBCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride | Comparator-Driven Evidence Guide for Scientific Procurement


4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride (CAS 1547013-29-5) is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a piperidine moiety via a 3-ethoxyphenylethyl spacer. This scaffold is associated with the 1,2,4-oxadiazole chemotype, which has recently been identified as a privileged structure for Farnesoid X Receptor (FXR) antagonism and Pregnane X Receptor (PXR) agonism [1]. Despite extensive literature searching, no peer-reviewed publications, patent examples, or authoritative database entries with quantitative biological or physicochemical data specific to this precise compound were identified in sources outside the exclusion list. The available information is limited to vendor catalog descriptions that cite potential therapeutic applications without providing primary experimental evidence.

Why In-Class Substitution of 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine Hydrochloride Requires Evidence-Based Scrutiny


The 1,2,4-oxadiazole-piperidine chemical space contains structurally diverse analogs with distinct pharmacological profiles. Within this class, minor structural modifications—such as the nature of the N-piperidine substituent (alkyl vs. benzyl), the spacer length between the oxadiazole and aromatic ring, or the position of the ethoxy group—can profoundly alter receptor selectivity, potency, and pharmacokinetic behavior [1]. For instance, in the FXR/PXR modulator series, moving from an N-alkyl to an N-benzyl piperidine substituent converts a pure FXR antagonist into a dual FXR antagonist/PXR agonist [1]. Generic substitution of the target compound with a closely related analog is therefore not scientifically justified without head-to-head comparative data in the same assay system. The absence of publicly available quantitative data for this specific compound underscores the necessity for prospective, controlled evaluation rather than assumption-based interchange.

Quantitative Comparative Evidence for 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine Hydrochloride


Structural Uniqueness vs. Closest FXR Antagonist Scaffolds

The target compound contains a distinctive 3-ethoxyphenylethyl substituent at the oxadiazole 5-position, connected via a two-carbon ethyl spacer, and an unsubstituted piperidine at the 3-position via the 4-position of the piperidine ring. This differs fundamentally from the most potent known 1,2,4-oxadiazole FXR antagonists. The lead compound in the FXR antagonist series, 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (compound 1), bears a naphthyl group directly at the oxadiazole 3-position and the piperidine at the 5-position, with an IC50 of 0.58 μM against FXR [1]. The regioisomeric arrangement (3-piperidine vs. 5-piperidine) and the presence of the ethyl-linked ethoxyphenyl group in the target compound represent a distinct, unexplored substitution pattern whose structure-activity relationship (SAR) has not been characterized in the public domain.

FXR antagonism structure-activity relationship oxadiazole chemotype

Absence of Quantitative Pharmacological Data Precludes Potency-Based Selection

A comprehensive search of PubMed, PubChem, ChEMBL, Google Patents, and semantic scholar databases using the CAS number 1547013-29-5, the IUPAC name, and the SMILES string returned no peer-reviewed bioactivity data (IC50, EC50, Ki, % inhibition, or functional assay results) for this compound. In contrast, closely related 1,2,4-oxadiazole-piperidine analogs have well-characterized pharmacological profiles: compound 1 (FXR IC50 = 0.58 μM), compound 5 (FXR IC50 = 1.21 μM; PXR EC50 = 2.8 μM), and compound 11 (FXR IC50 = 4.56 μM; PXR EC50 = 1.4 μM) [1]. The complete data void for the target compound means any potency- or selectivity-driven procurement rationale is unsupported by evidence.

pharmacological profiling data transparency procurement risk

Physicochemical and ADME Profile: Computational Inference Without Experimental Validation

In the absence of experimental solubility, permeability, metabolic stability, or plasma protein binding data, computational predictions provide the only available reference points. The target compound's molecular weight (337.85 g/mol as HCl salt; free base ~301.38 g/mol), calculated logP (estimated ~2.5–3.5 based on fragment contributions), and topological polar surface area (tPSA ~67.9 Ų) place it within drug-like chemical space. In the FXR antagonist series, in vitro pharmacokinetic profiling of comparator compounds reveals that metabolic stability is highly dependent on the N-piperidine substituent: N-alkyl derivatives (e.g., compound 5) show moderate microsomal stability (t₁/₂ = 42 min in human liver microsomes), while N-benzyl analogs (compound 11) exhibit reduced stability (t₁/₂ = 18 min) [1]. The target compound's unsubstituted piperidine represents yet another distinct phenotype for which metabolic stability cannot be extrapolated from existing data.

drug-likeness physicochemical properties ADME prediction

Recommended Research Application Scenarios for 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine Hydrochloride Based on Available Evidence


Exploratory SAR in 1,2,4-Oxadiazole FXR/PXR Modulator Programs

Given its regioisomeric difference from the established FXR antagonist scaffold (piperidine at 3-position vs. 5-position of the oxadiazole) and the presence of an ethyl-linked ethoxyphenyl group absent in known active compounds, this compound may serve as a tool for expanding the SAR landscape of 1,2,4-oxadiazole-based nuclear receptor modulators [1]. Its inclusion in a screening library alongside characterized analogs (compounds 1, 5, and 11) could reveal whether the reversed connectivity retains, abolishes, or transforms the FXR/PXR modulatory activity.

Selectivity Profiling Against Related Nuclear Receptors

Class-level evidence indicates that 1,2,4-oxadiazole-piperidine compounds can exhibit dual FXR/PXR activity depending on N-piperidine substitution [1]. The target compound's unsubstituted piperidine and unique 5-substituent may confer a distinct selectivity profile. Systematic screening against a panel of nuclear receptors (FXR, PXR, LXR, CAR, VDR, RAR, RXR) is warranted to determine whether this compound offers a cleaner selectivity window compared to dual-acting analogs 5 and 11, which show FXR IC50 values of 1.21 μM and 4.56 μM, respectively, and PXR EC50 values of 2.8 μM and 1.4 μM [1].

In Vitro Pharmacokinetic Benchmarking Against Structurally Proximal Analogs

The in vitro ADME properties of this compound are entirely uncharacterized, yet metabolic stability and permeability within the 1,2,4-oxadiazole-piperidine series are highly sensitive to structural modifications. Comparator data show human liver microsome half-lives ranging from 18 to 42 minutes depending on the N-piperidine substituent [1]. Head-to-head profiling of the target compound's microsomal stability, CYP inhibition, permeability (Caco-2 or PAMPA), and plasma protein binding would establish its suitability for progression into cellular or in vivo models relative to better-characterized analogs [1].

Chemical Probe Development for Target Identification Studies

If prospective screening reveals a distinct biological activity, the unsubstituted piperidine nitrogen provides a convenient synthetic handle for further derivatization (e.g., introduction of a linker for PROTAC design, fluorescent tagging, or affinity chromatography matrices). This compound could serve as a starting scaffold for target deconvolution efforts, provided baseline activity is first established in relevant phenotypic or target-based assays.

Quote Request

Request a Quote for 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.